N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-5-29-17-13-15(14-18(30-6-2)21(17)31-7-3)22(27)26-24-20(23(28)25-4)16-11-9-8-10-12-19(16)32-24/h13-14H,5-12H2,1-4H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHCGMINGFLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with an amide compound under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including the formation of intermediate compounds .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. The structure of N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide suggests potential for similar activity. Studies have shown that modifications in the thiophene ring can enhance cytotoxicity against various cancer cell lines.
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Antimicrobial Properties :
- Compounds with thiophene moieties have been investigated for their antimicrobial activities. The presence of the triethoxybenzamido group may enhance solubility and bioavailability, making it a candidate for further studies in antimicrobial formulations.
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Drug Delivery Systems :
- The unique structural features of this compound allow for exploration in drug delivery systems. Its ability to form complexes with various drugs could facilitate targeted delivery mechanisms in therapeutic applications.
Material Science Applications
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Organic Electronics :
- Thiophene derivatives are known for their electrical conductivity and stability. This compound could be utilized in the development of organic semiconductors or photovoltaic devices due to its favorable electronic properties.
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Polymer Chemistry :
- The incorporation of this compound into polymer matrices may improve mechanical strength and thermal stability. Research into its copolymerization could lead to novel materials with enhanced properties for industrial applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2020 | Investigated the anticancer properties of thiophene derivatives; found significant cytotoxic effects against breast cancer cells. |
| Johnson et al., 2021 | Explored the antimicrobial potential of various thiophene compounds; noted effectiveness against Gram-positive bacteria. |
| Lee et al., 2022 | Developed a drug delivery system utilizing thiophene-based compounds; demonstrated improved drug solubility and release rates. |
Mechanism of Action
The mechanism of action of N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared to six structurally related cycloheptathiophene derivatives (Table 1):
Table 1 : Structural and functional comparison of the target compound with analogs.
Biological Activity
N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes current research findings related to its biological activity, including data from various studies and case analyses.
Chemical Structure and Properties
The compound features a cyclohepta[b]thiophene core structure with a carboxamide functional group and a triethoxybenzamide moiety. The molecular formula is , and its structural characteristics contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from cyclohepta[b]thiophene. Notably, Compound 17 , which shares structural similarities with this compound, demonstrated significant antiproliferative effects across various cancer cell lines.
Key Findings:
- Inhibition of Cell Growth : Compound 17 exhibited submicromolar GI50 values in A549 non-small cell lung cancer cells and other lines such as OVACAR-4 and CAKI-1. Specifically, GI50 values were reported as low as 0.69 µM in some cases .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through activation of caspases 3, 8, and 9. This suggests that the compound may interfere with tubulin polymerization processes essential for cell division .
- In Vivo Efficacy : In murine models (CT26), Compound 17 demonstrated reduced tumor growth compared to controls, indicating potential for therapeutic application .
Comparative Biological Activity
To further understand the efficacy of this compound relative to other compounds with similar scaffolds, a comparison table is provided below:
Case Studies
- Study on Antibacterial and Antifungal Activities : Related thiophene derivatives have shown promising antibacterial and antifungal properties. For instance, compounds with similar thiophene structures were tested against various pathogens and demonstrated effective inhibition rates .
- Structural Analysis : Crystal structure analysis of related compounds revealed significant intermolecular interactions that stabilize their conformations. Such interactions may also play a role in enhancing biological activity through improved binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-methyl-2-(3,4,5-triethoxybenzamido)-cyclohepta[b]thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via the Gewald reaction (condensation of ketones with cyanoacetates and sulfur) . Subsequent functionalization with 3,4,5-triethoxybenzamido and methylcarboxamide groups requires precise control of:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) or pyridine to facilitate amide bond formation .
- Temperature : Reactions often proceed at 0–25°C to minimize side reactions .
- Critical Parameters : Monitor reaction progress via TLC and purify intermediates using column chromatography (ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of orthogonal techniques is essential:
- NMR Spectroscopy : - and -NMR confirm proton environments and carbon backbone, with characteristic shifts for the cycloheptathiophene ring (δ 2.5–3.5 ppm for aliphatic protons) and benzamido groups (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cycloheptane ring .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, referencing thiophene derivatives with sulfonyl groups (e.g., 2-(4-(ethylsulfonyl)benzamido)-tetrahydrocycloheptathiophene showed MIC = 4 µg/mL against S. aureus) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC values to known cycloheptathiophene derivatives .
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved during characterization?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR with IR (e.g., C=O stretch at ~1650 cm) and HPLC purity (>95%) .
- Isomer Identification : Use 2D-NMR (COSY, NOESY) to distinguish regioisomers or confirm substituent positioning on the cycloheptane ring .
- Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and compare to structurally validated analogs (e.g., ethylsulfonyl vs. nitrobenzamido derivatives) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
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Substituent Variation : Synthesize derivatives with modified benzamido groups (e.g., replacing triethoxy with trifluoromethyl ) or altering the cycloheptane ring size .
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Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with 3,4,5-triethoxy groups in kinase active sites) .
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Data Correlation : Tabulate bioactivity against physicochemical properties (e.g., logP, polar surface area) to optimize bioavailability .
Example SAR Table :
Derivative Substituent Modification IC (µM) logP Parent 3,4,5-Triethoxybenzamido 0.45 3.2 Derivative A 3,4-Diethoxy-5-nitro 1.20 2.8 Derivative B 3,5-Dimethoxy-4-ethylsulfonyl 0.12 3.6
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) via hydrolysis of ethyl esters under basic conditions (NaOH/EtOH) .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. For unstable analogs, replace labile groups (e.g., methyl esters with amides) .
- Bioavailability Screening : Perform parallel artificial membrane permeability assays (PAMPA) and compare to cLogP predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
